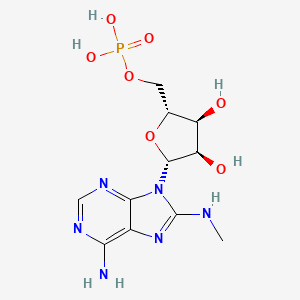![molecular formula C13H10N2O4 B12922885 2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid CAS No. 142603-91-6](/img/no-structure.png)
2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an acetyloxy group attached to a phenyl ring, which is further connected to a pyrimidine ring with a carboxylic acid group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the acylation of 4-aminopyrimidine derivatives followed by cyclization. For instance, the acylation of 5-acetyl-4-aminopyrimidines can be followed by cyclization using ammonium acetate to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the industrial production of this compound.
化学反応の分析
Types of Reactions
2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators like prostaglandins and cytokines .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 2-[4-(Hydroxy)phenyl]pyrimidine-5-carboxylic acid
- 2-[4-(Methoxy)phenyl]pyrimidine-5-carboxylic acid
- 2-[4-(Amino)phenyl]pyrimidine-5-carboxylic acid
Uniqueness
2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid is unique due to the presence of the acetyloxy group, which imparts specific chemical and biological properties. This functional group can influence the compound’s reactivity and its interaction with biological targets, making it distinct from other similar pyrimidine derivatives.
特性
| 142603-91-6 | |
分子式 |
C13H10N2O4 |
分子量 |
258.23 g/mol |
IUPAC名 |
2-(4-acetyloxyphenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H10N2O4/c1-8(16)19-11-4-2-9(3-5-11)12-14-6-10(7-15-12)13(17)18/h2-7H,1H3,(H,17,18) |
InChIキー |
XSRMHFOPZYHGTM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-Dimethyl-N-[2-(2-methylphenoxy)ethyl]pyrimidin-4-amine](/img/structure/B12922812.png)


![(6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12922835.png)

![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12922852.png)


